Aurantinidin

概要

説明

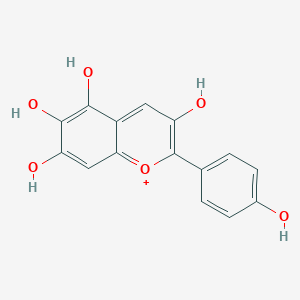

Aurantinidin is a water-soluble, red plant dye . It is a member of the class of compounds known as anthocyanidins and is a hydroxy derivative of pelargonidin . Aurantinidin has been reported to occur in Impatiens aurantiaca (Balsaminaceae), and also in cultivars from genus Alstroemeria .

Synthesis Analysis

A complete conformational analysis on the isolated and PCM modeled aqueous solution cationic, neutral, and anionic forms of aurantinidin was carried out at the B3LYP/6–31++G (d,p) level . The most stable conformers of isolated cationic and neutral forms of aurantinidin are completely planar, whereas ring B and 3OH are significantly twisted with regard to the AC system in the anion .Molecular Structure Analysis

The plane of the B ring is slightly rotated with regard to the AC bicycle even in the most stable conformers of the cation and quinonoidal form . The most stable conformers of the cation, in both gas phase and aqueous solution, display anti and syn orientations for hydroxyls at 3 and 5 positions .Chemical Reactions Analysis

The most stable tautomer of neutral aurantinidin is obtained by deprotonating hydroxyl at C5 in gas phase, but at C7 in water solution, according to PCM . Also, the most stable tautomer of the anion is different in gas phase (hydrogens are abstracted from hydroxyls at C5 and C4’) and PCM calculations for water solution (C3 and C5) .Physical And Chemical Properties Analysis

Aurantinidin has a chemical formula of C15H11O6+ and a molar mass of 287.24 g/mol . It is a water-soluble compound . More detailed physical and chemical properties would require specific experimental measurements or computational modeling.科学的研究の応用

1. Solar Cell Efficiency Improvement

Aurantinidin has been studied for its potential in improving the efficiency of dye-sensitized solar cells. Researchers have modeled modifications to Aurantinidin's molecular structure, demonstrating improvements in its electron injection properties, light-harvesting efficiencies, and open-circuit photovoltages, which are crucial for solar cell performance (Obasuyi, Glossman-Mitnik, & Flores-Holguín, 2020).

2. Anticancer Agent

Auraptene, a compound isolated from Citrus aurantium, which contains Aurantinidin, has shown potential as an anticancer agent. It has demonstrated inhibitory and chemo-preventive effects on various cancer cell lines, affecting cell growth, inflammation, and apoptosis. It modulates intracellular signaling pathways, showing promise in cancer treatment (Tayarani-Najaran, Tayarani-Najaran, & Eghbali, 2021).

3. Anti-Ischemic Effects

Aurantii Fructus, containing Aurantinidin, has been studied for its anti-ischemic effects. It has shown significant prevention of decreases in perfusion pressure, aortic flow, coronary flow, and cardiac output under ischemic conditions in isolated rat hearts, suggesting its potential in treating ischemic heart conditions (Kang et al., 2007).

4. Gastrointestinal Motility Improvement

The components of Aurantii Fructus, which include Aurantinidin, have been identified as potentially beneficial for improving gastrointestinal motility disorders. A comprehensive analysis of its chemical components and their effects on gastrointestinal functions has been conducted, highlighting its therapeutic potential in this area (He et al., 2018).

5. Antioxidant and Anti-inflammatory Properties

Aurantinidin, through its presence in Citrus aurantium, has been associated with antioxidant and anti-inflammatory properties. These effects are beneficial in various health conditions, including reducing neuroinflammation and potentially contributing to the modulation of neurotransmitter systems (Sasaki et al., 2019).

6. Anxiety Treatment

Studies involving Citrus aurantium, which contains Aurantinidin, have indicated its potential in treating anxiety. Its essential oils have shown anxiolytic effects in various stress conditions, suggesting its use in anxiety management (Mannucci et al., 2018).

Safety And Hazards

将来の方向性

Theoretical modifications of the molecular structure of Aurantinidin were modeled, and the optical and electrical properties were calculated by using density functional theory (DFT) and time-dependent DFT (TD–DFT) . The modifications improved the electron injection properties of the molecules with higher light-harvesting efficiencies . This suggests potential applications of Aurantinidin in dye-sensitized solar cells .

特性

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19/h1-6H,(H4-,16,17,18,19,20)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGONRPRFJVEJKB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331603 | |

| Record name | Aurantinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aurantinidin | |

CAS RN |

25041-66-1 | |

| Record name | Aurantinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

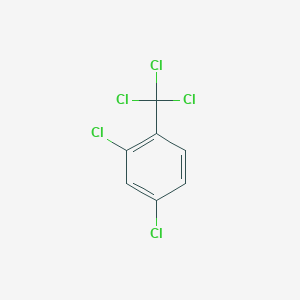

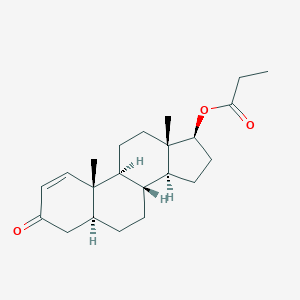

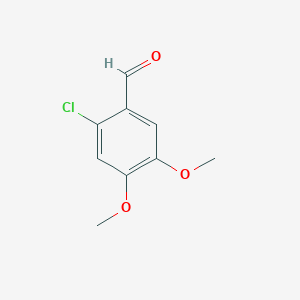

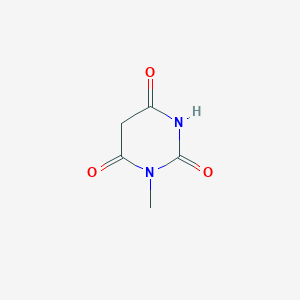

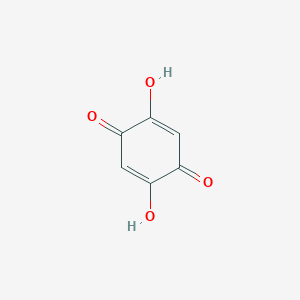

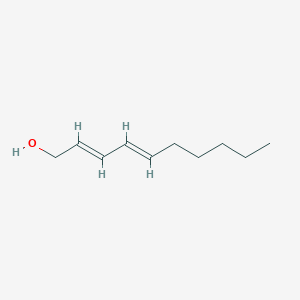

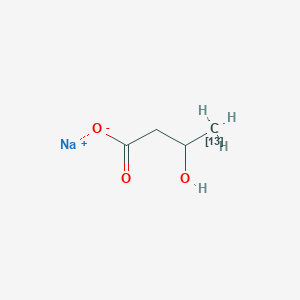

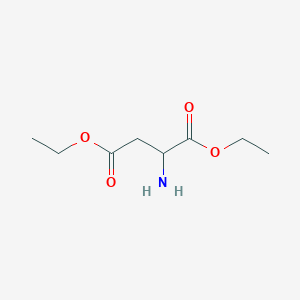

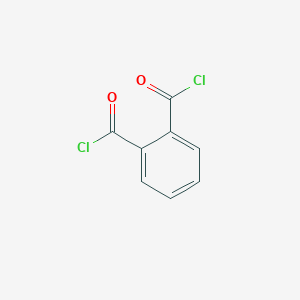

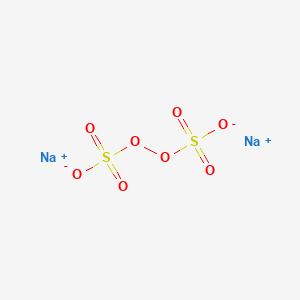

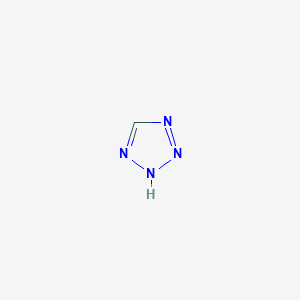

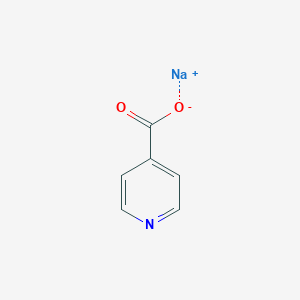

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。